molecular formula C22H25BrN2O5S B7708965 methyl 2-({N-[(4-bromophenyl)sulfonyl]-N-cyclohexylglycyl}amino)benzoate

methyl 2-({N-[(4-bromophenyl)sulfonyl]-N-cyclohexylglycyl}amino)benzoate

Cat. No.: B7708965
M. Wt: 509.4 g/mol
InChI Key: YCQOQQOXHBUFNK-UHFFFAOYSA-N
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Description

Methyl 2-({N-[(4-bromophenyl)sulfonyl]-N-cyclohexylglycyl}amino)benzoate is a complex organic compound with a molecular formula of C23H26BrNO5S This compound is characterized by the presence of a bromophenyl group, a sulfonyl group, and a cyclohexylglycyl moiety attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({N-[(4-bromophenyl)sulfonyl]-N-cyclohexylglycyl}amino)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the bromophenyl sulfonyl chloride: This is achieved by reacting 4-bromophenyl sulfonic acid with thionyl chloride under reflux conditions.

    Coupling with cyclohexylglycine: The bromophenyl sulfonyl chloride is then reacted with cyclohexylglycine in the presence of a base such as triethylamine to form the N-cyclohexylglycyl derivative.

    Esterification: The final step involves the esterification of the N-cyclohexylglycyl derivative with methyl 2-aminobenzoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({N-[(4-bromophenyl)sulfonyl]-N-cyclohexylglycyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromophenyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

Methyl 2-({N-[(4-bromophenyl)sulfonyl]-N-cyclohexylglycyl}amino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-({N-[(4-bromophenyl)sulfonyl]-N-cyclohexylglycyl}amino)benzoate involves its interaction with specific molecular targets. The bromophenyl sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or enzymes. This can lead to inhibition of enzyme activity or modulation of receptor function. The cyclohexylglycyl moiety may enhance the binding affinity and specificity of the compound for its target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-({N-[(4-bromophenyl)sulfonyl]-N-methylglycyl}amino)benzoate
  • Methyl 2-({N-[(4-bromophenyl)sulfonyl]-N-(4-chlorobenzyl)glycyl}amino)benzoate

Uniqueness

Methyl 2-({N-[(4-bromophenyl)sulfonyl]-N-cyclohexylglycyl}amino)benzoate is unique due to the presence of the cyclohexylglycyl moiety, which can influence its chemical reactivity and biological activity. This structural feature may confer enhanced stability, binding affinity, and specificity compared to similar compounds.

Properties

IUPAC Name

methyl 2-[[2-[(4-bromophenyl)sulfonyl-cyclohexylamino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25BrN2O5S/c1-30-22(27)19-9-5-6-10-20(19)24-21(26)15-25(17-7-3-2-4-8-17)31(28,29)18-13-11-16(23)12-14-18/h5-6,9-14,17H,2-4,7-8,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQOQQOXHBUFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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